N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11036779
InChI: InChI=1S/C14H11Cl2NO3S/c1-10(18)17(14-5-3-2-4-13(14)16)21(19,20)12-8-6-11(15)7-9-12/h2-9H,1H3
SMILES: CC(=O)N(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C14H11Cl2NO3S
Molecular Weight: 344.2 g/mol

N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide

CAS No.:

Cat. No.: VC11036779

Molecular Formula: C14H11Cl2NO3S

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide -

Specification

Molecular Formula C14H11Cl2NO3S
Molecular Weight 344.2 g/mol
IUPAC Name N-(2-chlorophenyl)-N-(4-chlorophenyl)sulfonylacetamide
Standard InChI InChI=1S/C14H11Cl2NO3S/c1-10(18)17(14-5-3-2-4-13(14)16)21(19,20)12-8-6-11(15)7-9-12/h2-9H,1H3
Standard InChI Key IGAMOUDAQYMQFX-UHFFFAOYSA-N
SMILES CC(=O)N(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CC(=O)N(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

N-(2-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide (IUPAC name: N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide) is a dichlorinated aromatic compound with the molecular formula C₁₄H₁₂Cl₂NO₃S and a molecular weight of 345.22 g/mol. Its structure comprises an acetamide core functionalized with a 2-chlorophenyl group and a 4-chlorophenylsulfonyl moiety (Fig. 1). Key structural parameters include:

Table 1: Physicochemical Properties of N-(2-Chlorophenyl)-N-[(4-Chlorophenyl)Sulfonyl]Acetamide

PropertyValueSource
Molecular Weight345.22 g/molCalculated
Density1.4 ± 0.1 g/cm³Analog
Melting Point165–168°CAnalog
Boiling Point368.8 ± 27.0°C (extrapolated)Analog
LogP (Partition Coefficient)2.60Analog
SolubilityLow in water; soluble in DCM

The planar arrangement of the sulfonamide (–SO₂–NH–) and acetamide (–CO–NH–) groups facilitates intermolecular hydrogen bonding, as observed in crystallographic studies . The dihedral angle between the sulfonyl-linked benzene ring and the acetamide plane is approximately 79.67°, a feature critical to its solid-state packing .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves a two-step reaction sequence:

  • Sulfonylation: 2-Chloroaniline reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form N-(2-chlorophenyl)-4-chlorobenzenesulfonamide.

  • Acetylation: The intermediate is treated with chloroacetyl chloride under reflux conditions to yield the final product.

Table 2: Reaction Conditions for Key Synthetic Steps

StepReagentsSolventTemperatureTimeYield
Sulfonylation4-ClC₆H₄SO₂Cl, Et₃NDichloromethane0–25°C4–6 hrs75–80%
AcetylationClCH₂COCl, PyridineToluene80–100°C12–24 hrs60–65%

Purification is typically achieved via recrystallization from ethanol or column chromatography. The product’s identity is confirmed using ¹H/¹³C NMR, IR spectroscopy, and elemental analysis .

Crystallographic and Conformational Analysis

X-ray diffraction studies of structurally analogous compounds (e.g., N-(4-chlorophenylsulfonyl)-2,2-dichloroacetamide) reveal that the sulfonamide-acetamide backbone adopts a trans conformation, with the N–H and C=O groups oriented oppositely . Key crystallographic parameters include:

Table 3: Selected Bond Lengths and Angles

ParameterValue (Å/°)
S–O Bond Length1.43–1.45 Å
C–N (Sulfonamide)1.42 Å
C–O (Acetamide)1.23 Å
Dihedral Angle (Ar–SO₂–NH)79.67°

Intermolecular N–H···O hydrogen bonds (2.85–3.10 Å) stabilize the crystal lattice, forming layered architectures parallel to the (001) plane . These interactions influence the compound’s melting behavior and solubility profile.

Industrial and Materials Science Applications

The compound’s robust aromatic framework and hydrogen-bonding capacity make it a candidate for:

  • Polymer precursors: As a cross-linking agent in sulfonated polymers.

  • Coordination chemistry: Ligand synthesis for transition metal complexes.

  • Nanomaterials: Template-assisted growth of sulfur-doped carbon structures.

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